molecular formula C22H18N6O5 B2519627 N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1396847-46-3

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2519627
CAS No.: 1396847-46-3
M. Wt: 446.423
InChI Key: PCAFZTLHGDRBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H18N6O5 and its molecular weight is 446.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Chromene Derivatives

A one-pot, three-component protocol has been developed for the synthesis of indolyl-4H-chromene-3-carboxamides, showcasing a versatile approach to generating compounds with potential antioxidant and antibacterial properties. This synthesis involves salicylaldehydes, substituted acetoacetanilides, and indoles, demonstrating the chromene system's adaptability for various biological applications (Subbareddy & Sumathi, 2017).

Metal Complexes with Chromene Ligands

Novel copper(II), cobalt(II), and nickel(II) complexes with chromene-based ligands have been synthesized, showing the potential for these complexes in spectroscopic studies and possibly catalytic or electronic applications. The structural determination via X-ray diffraction highlights the versatile coordination environment these chromene ligands offer (Myannik et al., 2018).

Antibacterial and Antifungal Properties

Chromene derivatives have been evaluated for their antibacterial and antifungal activities, with several compounds showing promising results against a variety of microbial strains. This research paves the way for the development of new antimicrobial agents based on the chromene scaffold, highlighting its potential in addressing resistance issues (Ramaganesh et al., 2010).

Antimicrobial Activity of Tetrazole Derivatives

The design, synthesis, and evaluation of chromene-based tetrazole derivatives for their antimicrobial activity underscore the structural versatility of chromenes in medicinal chemistry. These compounds exhibit moderate to potent antimicrobial activities, showcasing their potential as therapeutic agents (Chopra et al., 2019).

Eco-friendly Synthesis Approaches

Research on green chemistry approaches for synthesizing chromene derivatives emphasizes the importance of environmentally friendly methods in chemical synthesis. Potassium phthalimide has been used as a catalyst for the synthesis of various chromene compounds, highlighting an eco-friendly route with high yields and simple work-up procedures (Kiyani & Ghorbani, 2014).

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O5/c29-19(23-14-5-6-14)12-27-22(32)28(26-25-27)16-9-7-15(8-10-16)24-20(30)17-11-13-3-1-2-4-18(13)33-21(17)31/h1-4,7-11,14H,5-6,12H2,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAFZTLHGDRBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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